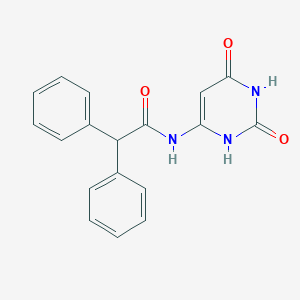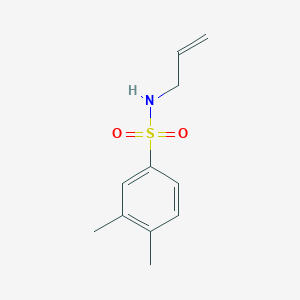
(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, also known as BRD7-IN-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for cancer research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and spectroscopic characterization of compounds related to (Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one have been extensively explored. For instance, Siddappa and Mayana (2014) synthesized a Schiff base ligand and its metal complexes, demonstrating their structural characterization through various analytical techniques. This research underlines the compound's potential in forming stable metal complexes with possible applications in catalysis and material science (Siddappa & Mayana, 2014).
Biological Activities
Extensive studies have been conducted on the biological activities of quinazolinone derivatives. For example, Patel, Mistry, and Desai (2006) explored the synthesis of new quinazolinones, examining their antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2006). Furthermore, Mphahlele et al. (2018) synthesized indole-aminoquinazolines to evaluate their cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Mphahlele et al., 2018).
Anticancer and Antimicrobial Potential
The design and synthesis of quinoline-based triazoles by Parthasaradhi et al. (2015) for antimicrobial and antimalarial agents showcase the versatility of quinazolinone derivatives in combating various infectious diseases (Parthasaradhi et al., 2015). Additionally, the synthesis of heterocycles derived from quinazolinones for antifungal applications as discussed by Gomha and Abdel‐Aziz (2012) further amplifies the scope of these compounds in pharmaceutical research (Gomha & Abdel‐Aziz, 2012).
Antiviral Activities
Selvam et al. (2010) conducted a study on the synthesis of 2,3-disubstitutedquinazolin-4(3H)-ones, evaluating their in vitro antiviral activity. This research opens new avenues for the development of antiviral drugs based on quinazolinone derivatives, potentially against HIV and HSV viruses (Selvam et al., 2010).
Propiedades
IUPAC Name |
5-bromo-3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrClN5O/c23-13-6-8-17-15(10-13)20(21(30)25-17)28-29-22-26-18-9-7-14(24)11-16(18)19(27-22)12-4-2-1-3-5-12/h1-11,25,30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYOHRHOWNGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-bromo-3-(2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide](/img/structure/B2983742.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2983743.png)



![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)



![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)

![(2S,4R)-2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2983762.png)

![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)